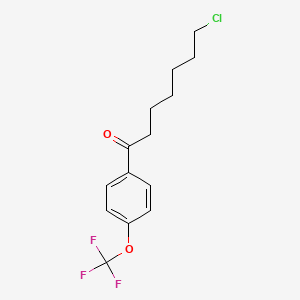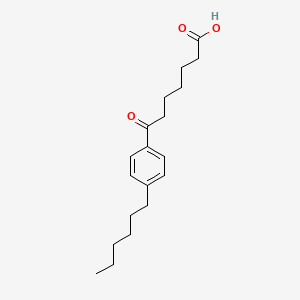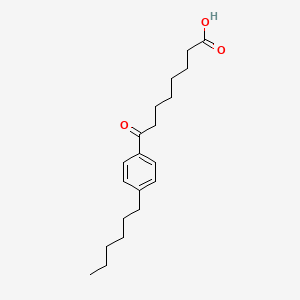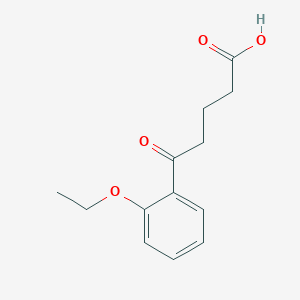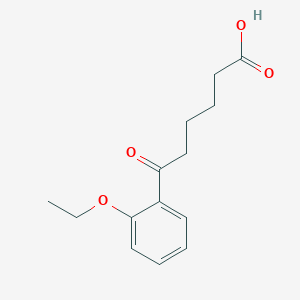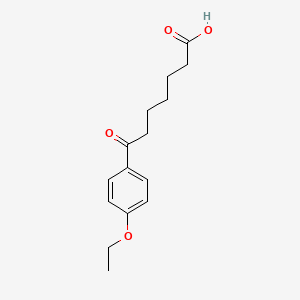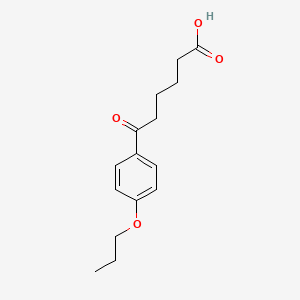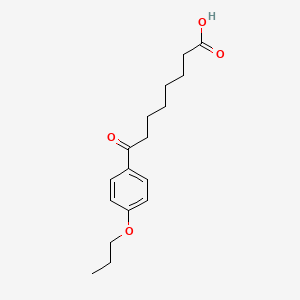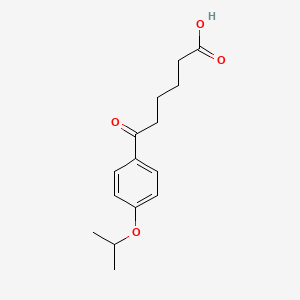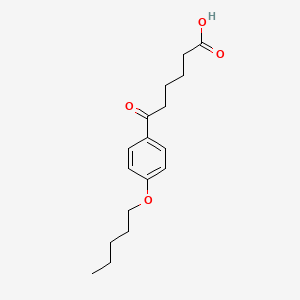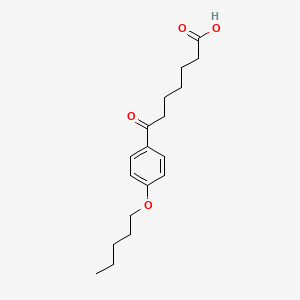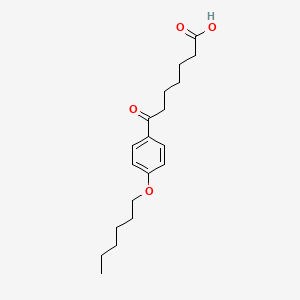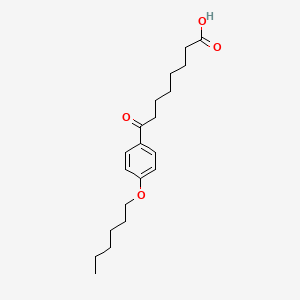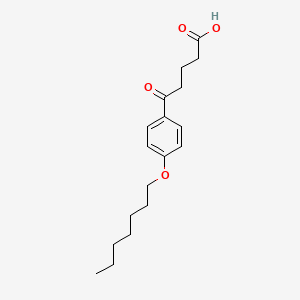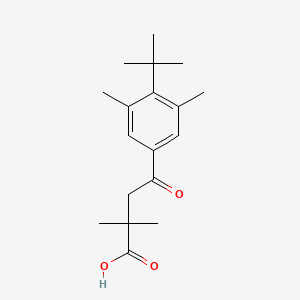
4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid, also known as 4-(4-tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid, is a compound that is used in a variety of scientific and medical research applications. It is a monocarboxylic acid that is derived from the oxidation of 4-tert-butyl-3,5-dimethylphenol. This compound is used in a variety of laboratory experiments and applications due to its unique properties and its ability to be easily synthesized.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid and its derivatives have been explored in various chemical synthesis processes. For instance, Fischer and Teo (1978) studied the nitration of 4-tert-butyl-1,2-dimethylbenzene, which is structurally related to the compound , focusing on the formation and rearomatization of adducts in acetic anhydride (Fischer & Teo, 1978). Zhou et al. (2009) investigated the crystal structure of a closely related compound, highlighting how the steric size of the tert-butyl group influences molecular geometry (Zhou, You, Tang, & Zhao, 2009).
Insecticidal Applications
Research by Weston et al. (1995) demonstrated the potential of compounds structurally similar to 4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid in insecticide development. They synthesized potent insecticidal isomers based on 4-tert-butyl-2,6,7-trioxabicyclo[2.2.2]octanes and 5-tert-butyl-1,3-dithianes, showing high levels of activity against common pests (Weston, Larkin, Pulman, Holden, & Casida, 1995).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, compounds with a similar molecular framework have shown promising results. Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones, starting from 3,3-dimethyl-2-oxobutanoic acid, demonstrating moderate mosquito-larvicidal and antibacterial activities, which could pave the way for new drug candidates (Castelino, Naik, Dasappa, Sujayraj, Chandra, Chaluvaiah, Nair, Kumari, Kalthur, & Adiga, 2014).
Advanced Material Synthesis
The synthesis and characterization of advanced materials also benefit from the study of this compound and its derivatives. Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, demonstrating their potential in creating new polymers with unique properties (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
4-(4-tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-11-8-13(9-12(2)15(11)17(3,4)5)14(19)10-18(6,7)16(20)21/h8-9H,10H2,1-7H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDPMXPDNVFBTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)(C)C)C)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butyl-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

